molecular formula C10H11Cl2NO2S B5036723 N-allyl-4,5-dichloro-2-methylbenzenesulfonamide

N-allyl-4,5-dichloro-2-methylbenzenesulfonamide

Cat. No. B5036723
M. Wt: 280.17 g/mol
InChI Key: AFGRDMKFADOJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C10H11Cl2NO2S . It is also known as “N,N-Diallyl-4-methylbenzenesulfonamide” with the CAS Number: 50487-72-4 . It is a colorless or white to yellow powder or crystals or liquid .


Molecular Structure Analysis

The molecular structure of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 280.171 Da and the mono-isotopic mass is 278.988739 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, related compounds have been studied. For example, Ru-alkylidenes have been used as catalysts for ring-closing metathesis (RCM) reactions .


Physical And Chemical Properties Analysis

“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 251.35 .

Scientific Research Applications

Synthesis of Pharmacologically Active Diazines

N-allyl-4,5-dichloro-2-methylbenzenesulfonamide: is a valuable precursor in the synthesis of diazine alkaloids, which are central to a wide range of pharmacological applications. Diazines, including pyridazine, pyrimidine, and pyrazine, are key building blocks for drugs with antimetabolite, anticancer, antibacterial, and antiallergic properties, among others . The compound’s structural flexibility allows for the creation of various substituted forms that are clinically relevant.

Ring-Closing Metathesis (RCM) Reactions

This compound serves as an efficient catalyst in ring-closing metathesis (RCM) reactions, which are crucial for the synthesis of medium to large ring systems. RCM is a form of olefin metathesis that generates cyclic alkenes from acyclic diene precursors, and N-allyl-4,5-dichloro-2-methylbenzenesulfonamide can enhance the efficiency and selectivity of these reactions .

Safety and Hazards

The safety information for “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” indicates that it has a GHS07 pictogram and a warning signal word. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

While specific future directions for “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, diazine alkaloids, which are structurally similar, have been the focus of various research studies due to their wide range of pharmacological applications . This suggests potential future research directions in exploring the pharmacological properties of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide”.

properties

IUPAC Name

4,5-dichloro-2-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h3,5-6,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGRDMKFADOJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.